molecular formula C17H29NO B8645899 N-butyl-N-(3-phenoxypropyl)butan-1-amine CAS No. 7061-75-8

N-butyl-N-(3-phenoxypropyl)butan-1-amine

Cat. No. B8645899
CAS RN: 7061-75-8
M. Wt: 263.4 g/mol
InChI Key: QFNRAWSJCUBNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-(3-phenoxypropyl)butan-1-amine is a useful research compound. Its molecular formula is C17H29NO and its molecular weight is 263.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7061-75-8

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

N-butyl-N-(3-phenoxypropyl)butan-1-amine

InChI

InChI=1S/C17H29NO/c1-3-5-13-18(14-6-4-2)15-10-16-19-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3

InChI Key

QFNRAWSJCUBNPA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The process is performed in the same manner as previously (Example 13), starting with 138 g (1.466 mol; 1.15 eq.) of phenol, 109.5 g (2.738 mol; 2.15 eq.) of NaOH, 530 ml of distilled water and 308.9 g (1.275 mol; 1 eq.) of N-(3-chloropropyl)-N,N-dibutylamine hydrochloride. The mixture is refluxed for 16 hours. The oil formed is separated out by settling and washed with 500 ml of water and then diluted with 500 ml of MTBE and washed with 500 ml of 2% HCl. The MTBE phase is concentrated under vacuum and the oil is dried by azeotropic distillation with DCM. 307.1 g of the crude derivative N,N-dibutyl-N-(3-phenoxypropyl)amine are obtained.
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
109.5 g
Type
reactant
Reaction Step Two
Quantity
308.9 g
Type
reactant
Reaction Step Three
Name
Quantity
530 mL
Type
solvent
Reaction Step Four

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